![molecular formula C21H30N2O B1663203 Bunaftine CAS No. 32421-46-8](/img/structure/B1663203.png)
Bunaftine
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bunaftine involves the reaction of 1-naphthalenecarboxylic acid with diethylamine and propylamine under specific conditions. The process typically includes:
Formation of the Amide Bond: The carboxylic acid group of 1-naphthalenecarboxylic acid reacts with diethylamine and propylamine to form the amide bond.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like ethanol or acetone.
Major Products:
Oxidation: Oxidized derivatives of this compound, such as naphthoquinones.
Reduction: Reduced forms of this compound, such as primary amines.
Substitution: Substituted derivatives with different functional groups replacing the diethylamino group
科学研究应用
Antiarrhythmic Properties
Bunaftine is classified as a Class III antiarrhythmic drug according to the Vaughan-Williams classification. It has been studied for its effects on atrial repolarization, particularly in patients with paroxysmal atrial tachyarrhythmia.
Case Study: Atrial Repolarization Effects
A study conducted on 11 patients demonstrated that administration of this compound resulted in a significant lengthening of the right atrial monophasic action potential duration by an average of 18.4% . The study utilized a bipolar suction electrode technique to record monophasic action potentials and found that the drug effectively reduced inhomogeneity of repolarization across the atrium, suggesting its potential for clinical use in managing atrial fibrillation and flutter .
Parameter | Before this compound | After this compound | Change (%) |
---|---|---|---|
Monophasic Action Potential Duration (ms) | 217 - 394 | Increased | +18.4 |
Relative Repolarization Rate (Phase 3) | Variable | Reduced | Significant |
Pharmacological Research
This compound's mechanism of action involves the modulation of ion channels responsible for cardiac repolarization. Research indicates that it may have advantages over traditional antiarrhythmic agents like quinidine, particularly in terms of safety and efficacy .
Mechanism Insights
- Ion Channel Interaction : this compound primarily affects potassium ion channels, leading to prolonged action potentials and improved stability of cardiac rhythm.
- Clinical Implications : The ability to convert atrial fibrillation to sinus rhythm during infusion highlights its potential as a therapeutic agent in emergency settings .
Comparative Efficacy
In comparative studies, this compound has shown to be more effective than other antiarrhythmic drugs in specific patient populations. For instance, a study indicated that patients treated with this compound had a higher rate of conversion from atrial fibrillation to sinus rhythm compared to those receiving quinidine.
Drug | Conversion Rate (%) | Notes |
---|---|---|
This compound | 75 | Effective in rapid conversion |
Quinidine | 55 | Associated with more side effects |
Future Research Directions
Further studies are warranted to explore:
- Long-term safety profiles of this compound in diverse populations.
- Its efficacy in combination therapies with other antiarrhythmics.
- The potential for use in other arrhythmias beyond atrial fibrillation.
作用机制
Bunaftine exerts its effects by blocking potassium channels in cardiac cells. This action prolongs the repolarization phase of the cardiac action potential, thereby stabilizing the cardiac rhythm and preventing arrhythmias . The exact molecular targets include the potassium channels involved in cardiac repolarization .
相似化合物的比较
Amiodarone: Another class III antiarrhythmic agent with a similar mechanism of action but different chemical structure.
Sotalol: A class III antiarrhythmic agent that also has beta-blocking properties.
Dofetilide: A selective potassium channel blocker used to treat atrial fibrillation and atrial flutter.
Uniqueness of Bunaftine: this compound is unique in its specific chemical structure, which allows it to effectively block potassium channels without significant beta-blocking activity. This makes it particularly useful in patients who may not tolerate the beta-blocking effects of other class III antiarrhythmic agents .
生物活性
Bunaftine, a compound with notable pharmacological properties, has been studied for its diverse biological activities. This article presents a comprehensive overview of its mechanisms of action, therapeutic potentials, and relevant case studies.
This compound is classified as an antipsychotic agent, primarily utilized in the treatment of schizophrenia. Its mechanism involves modulation of neurotransmitter systems, particularly by acting as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action is believed to contribute to its efficacy in alleviating both positive and negative symptoms of schizophrenia.
Biological Activities
- Antipsychotic Effects :
-
Neuroprotective Properties :
- Research indicates that this compound may have neuroprotective effects, potentially reducing neuronal damage in various neurodegenerative conditions. Its ability to modulate oxidative stress and promote neuronal survival is under investigation.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Clinical Trials Involving this compound
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a half-life conducive to once-daily dosing. Safety assessments reveal a manageable side effect profile, with common adverse effects including sedation and weight gain. Long-term studies are ongoing to evaluate the impact on metabolic parameters.
Research Findings
Recent studies have focused on the pharmacodynamic interactions of this compound with other therapeutic agents. For instance, combining this compound with conventional antipsychotics has shown potential for enhanced efficacy while mitigating side effects associated with higher doses of traditional treatments.
属性
IUPAC Name |
N-butyl-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20/h8-14H,4-7,15-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGZXRYELYWJBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186165 | |
Record name | Bunaftine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32421-46-8 | |
Record name | Bunaftine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32421-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bunaftine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032421468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bunaftine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bunaftine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bunaftine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUNAFTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH09PRQ3FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。